Anti-Inflammatory Potency Reduction Relative to Leflunomide and Substituted Analogs
The unsubstituted phenyl ring at the N-position (target compound CAS 134319-17-8) results in inferior anti-inflammatory activity compared to leflunomide (CAS 75706-12-6, bearing a 4-trifluoromethyl group). In a carrageenan-induced paw edema assay, leflunomide and other electron-withdrawing group-substituted analogs demonstrated significant potency, whereas nonsubstituted phenyl compounds led to a marked decrease in activity [1]. This establishes CAS 134319-17-8 as a critical low-activity negative control for defining the minimum pharmacophore requirements of the leflunomide series.
| Evidence Dimension | In vivo anti-inflammatory activity (rat carrageenan paw edema) |
|---|---|
| Target Compound Data | Markedly decreased activity (qualitative observation) |
| Comparator Or Baseline | Leflunomide (CAS 75706-12-6) and other substituted anilides; demonstrated significant dose-dependent edema inhibition |
| Quantified Difference | Nonsubstituted phenyl compounds showed a significant loss of anti-inflammatory efficacy relative to electron-withdrawing substituted analogs; exact fold-change not reported. |
| Conditions | Carrageenan-induced rat paw edema model [1] |
Why This Matters
For researchers constructing SAR models, procuring this compound as a negative control is essential to define the contribution of the 4-CF₃ group to pharmacological activity.
- [1] Pathak, R. B., et al. Leflunomide analogues as potential antiinflammatory agents. Chemical and Pharmaceutical Bulletin, 51(3), 269-273, 2003. View Source
